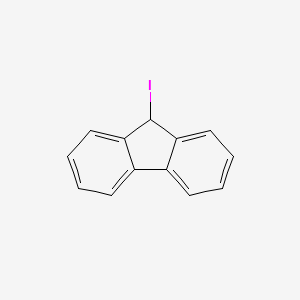

9-iodo-9H-fluorene

Übersicht

Beschreibung

9-Iodo-9H-fluorene is an organic compound with the molecular formula C13H9I It is a derivative of fluorene, where an iodine atom is substituted at the 9th position of the fluorene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-iodo-9H-fluorene typically involves the iodination of fluorene. One common method is the reaction of fluorene with iodine in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or acetic acid under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form 9-iodo-9H-fluorenone using oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Reactions: Products include 9-amino-9H-fluorene, 9-thio-9H-fluorene, and 9-alkoxy-9H-fluorene.

Oxidation Reactions: The major product is 9-iodo-9H-fluorenone.

Coupling Reactions: Biaryl compounds with various substituents depending on the boronic acid used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

9-Iodo-9H-fluorene serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse functionalization, making it a valuable building block in synthetic organic chemistry.

Synthesis of Fluorene Derivatives

Recent studies have demonstrated the utility of this compound in the synthesis of fluorene-based derivatives. For instance, it has been employed in the preparation of two-photon absorbing molecules that exhibit excellent photophysical properties, suitable for applications in photonics and imaging technologies . The incorporation of thiophene and alkynyl moieties into the fluorene core has resulted in compounds with high fluorescent quantum yields (0.86-0.98) and significant two-photon absorptivity (220-1060 GM) .

Antimicrobial Activity

Research has also focused on synthesizing novel derivatives of this compound that exhibit antimicrobial properties. A recent study synthesized several fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial activity against various pathogens . The results indicated promising bioactivity, suggesting potential applications in developing new antimicrobial agents.

Material Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of functional materials.

Photonic Applications

Due to its excellent linear and nonlinear optical properties, this compound is being explored for use in photonic devices. The compound's ability to act as a two-photon fluorescence probe enables high-resolution imaging techniques, which are crucial for biological and medical research . These properties facilitate targeted imaging of cellular structures, enhancing our understanding of cellular dynamics.

Organic Light Emitting Diodes (OLEDs)

The incorporation of this compound into OLED materials has shown promise due to its favorable electronic properties. Research indicates that fluorene derivatives can enhance light emission efficiency and stability in OLED devices, making them attractive for commercial applications .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications.

Drug Development

The compound has been utilized as a precursor in synthesizing various pharmaceutical agents. For example, its derivatives have been explored for their efficacy against malaria, with compounds derived from fluorenes showing promising antimalarial activity . Additionally, the modification of this compound can lead to the development of new drug candidates targeting different diseases.

Case Studies

Wirkmechanismus

The mechanism of action of 9-iodo-9H-fluorene in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In oxidation reactions, the aromatic ring system of fluorene is susceptible to electrophilic attack, leading to the formation of oxidized products.

Vergleich Mit ähnlichen Verbindungen

2-Iodo-9H-fluorene: Another iodinated fluorene derivative with the iodine atom at the 2nd position.

9-Bromo-9H-fluorene: A brominated analog with similar reactivity but different electronic properties due to the bromine atom.

9-Fluoro-9H-fluorene: A fluorinated derivative with distinct reactivity patterns compared to the iodine-substituted compound.

Uniqueness: 9-Iodo-9H-fluorene is unique due to the presence of the iodine atom, which imparts specific reactivity and electronic properties. The larger atomic radius and lower electronegativity of iodine compared to other halogens make it a versatile intermediate in various organic synthesis reactions.

Biologische Aktivität

9-Iodo-9H-fluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound has garnered attention in various fields, including organic synthesis, materials science, and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H9I. The presence of the iodine atom at the 9-position contributes to its reactivity and potential interactions with biological systems. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar halogenated compounds have been shown to inhibit specific enzymes or receptors due to their structural characteristics. The iodine atom may enhance the compound's ability to interact with active sites on enzymes, potentially leading to inhibitory effects on metabolic pathways.

- Anticancer Properties : Some derivatives of fluorene are known for their anticancer activities. For instance, studies have indicated that halogenated fluorenes can exhibit cytotoxicity against various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

- Antioxidant Activity : Fluorene derivatives have been investigated for their potential antioxidant properties, which could mitigate oxidative stress in cells. This activity may be beneficial in preventing oxidative damage associated with various diseases.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound and its derivatives:

- Cytotoxicity Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects on human cancer cell lines. In vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Mechanistic Insights : A study investigating the mechanism of action revealed that this compound induces apoptosis through the activation of caspase pathways. This finding highlights its potential therapeutic application in cancer treatment .

- Comparative Analysis : Compared to other halogenated fluorenes, such as 4-bromo-9H-fluorene and 2-bromo-9H-fluorene, this compound displayed enhanced biological activity due to the larger iodine atom, which may facilitate stronger interactions with biological targets.

Data Tables

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Iodine substitution at position 9 | Cytotoxicity against cancer cells |

| 4-Bromo-9H-fluorene | Bromine substitution at position 4 | Moderate cytotoxicity |

| 2-Bromo-9H-fluorene | Bromine substitution at position 2 | Lower cytotoxicity |

Applications in Medicinal Chemistry

The unique properties of this compound make it a suitable candidate for further development in medicinal chemistry:

- Drug Development : Its reactivity allows for the synthesis of novel derivatives that could serve as lead compounds for drug discovery.

- Material Science : Beyond biological applications, this compound is also explored for use in organic electronics and optoelectronic devices due to its electronic properties .

Eigenschaften

IUPAC Name |

9-iodo-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9I/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMUXQQEWJJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579941 | |

| Record name | 9-Iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64421-01-8 | |

| Record name | 9-Iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.